molecular formula C15H10O4 B191078 4',5-Dihydroxyflavone CAS No. 6665-67-4

4',5-Dihydroxyflavone

Cat. No.: B191078
CAS No.: 6665-67-4
M. Wt: 254.24 g/mol
InChI Key: OKRNDQLCMXUCGG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Dihydroxyflavone typically involves the use of flavone derivatives as starting materials. One common method includes the bromination of chrysin to form 6,8-dibromochrysin, followed by methanolysis to yield 5,7-dihydroxy-6,8-dimethoxyflavone. This intermediate is then subjected to further reactions to produce 4’,5-Dihydroxyflavone .

Industrial Production Methods

Industrial production of 4’,5-Dihydroxyflavone often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4’,5-Dihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted flavone derivatives, which can have different biological activities and properties .

Scientific Research Applications

4’,5-Dihydroxyflavone has a wide range of scientific research applications:

Mechanism of Action

4’,5-Dihydroxyflavone exerts its effects through several mechanisms:

Comparison with Similar Compounds

4’,5-Dihydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRNDQLCMXUCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216821
Record name 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-67-4
Record name 5,4′-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential therapeutic applications of 4′,5-Dihydroxyflavone?

A: Research suggests that 4′,5-Dihydroxyflavone may hold promise in addressing complex diseases. One study highlighted its potential as an anti-infective agent by inhibiting microbial collagenases, particularly collagenase A. [] This inhibition could hinder the spread of pathogens and toxins in the host. Another study demonstrated its potential in treating liver cancer by promoting apoptosis and necroptosis in Hep3B liver cancer cells. [] This effect was linked to the inhibition of the NF-κB pathway and increased ROS generation. Further research is needed to validate these findings and explore its therapeutic potential in clinical settings.

Q2: How does the structure of 4′,5-Dihydroxyflavone relate to its biological activity?

A: Though specific structure-activity relationship (SAR) studies for 4′,5-Dihydroxyflavone were not detailed in the provided papers, its structure, characterized by the presence of two hydroxyl groups at the 4' and 5 positions of the flavone backbone, likely contributes to its biological activity. [] Further research, comparing its activity to structurally similar flavonoids, would be valuable in elucidating the precise impact of structural modifications on its potency, selectivity, and potential for optimization.

Q3: What are the key targets and signaling pathways modulated by 4′,5-Dihydroxyflavone?

A: Research indicates that 4′,5-Dihydroxyflavone can modulate several key targets and signaling pathways. In the context of liver cancer, it was found to up-regulate TNFα while down-regulating the phosphorylation of p-p65 and IκB, suggesting inhibition of the NF-κB pathway. [] This modulation was linked to the induction of apoptosis and necroptosis. Additionally, it was identified as a key component in enhancing immune function through the MAPK signaling pathway, specifically targeting MAPK1. [] These findings highlight its multi-target activity and potential for influencing complex biological processes.

Q4: Has 4′,5-Dihydroxyflavone been isolated from any natural sources?

A: Yes, 4′,5-Dihydroxyflavone has been identified in the fibrous roots of Polygonatum cyrtonema Hua. [] This plant is traditionally used in certain cultures for its potential health benefits. The identification of 4′,5-Dihydroxyflavone in this plant suggests it might contribute to the plant's bioactivity. Further studies are needed to determine its abundance and potential synergistic effects with other compounds present in the plant.

Q5: What analytical methods are used to characterize and quantify 4′,5-Dihydroxyflavone?

A: While specific analytical methods for 4′,5-Dihydroxyflavone were not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) or mass spectrometry (MS), are commonly employed for the analysis of flavonoids. [] These methods allow for the separation, identification, and quantification of 4′,5-Dihydroxyflavone in complex mixtures, including plant extracts or biological samples.

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